molecular formula C15H11ClN2 B14270713 5-chloro-2,4-diphenyl-1H-imidazole CAS No. 129109-09-7

5-chloro-2,4-diphenyl-1H-imidazole

Cat. No.: B14270713
CAS No.: 129109-09-7
M. Wt: 254.71 g/mol
InChI Key: IZWILEUAJFPLLJ-UHFFFAOYSA-N
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Description

5-chloro-2,4-diphenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chlorine atom at the fifth position and two phenyl groups at the second and fourth positions. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2,4-diphenyl-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole ring .

Another method involves the reaction of 2-hydroxy-1,2-diphenylethanone with thiourea in dimethylformamide at elevated temperatures. This reaction yields 4,5-diphenyl-1H-imidazole-2-thiol, which can then be further reacted with propargyl bromide in the presence of potassium carbonate to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2,4-diphenyl-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the fifth position can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding imidazole derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced imidazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar solvents and elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Substituted imidazole derivatives with various functional groups.

    Oxidation Reactions: Oxidized imidazole derivatives with additional oxygen-containing functional groups.

    Reduction Reactions: Reduced imidazole derivatives with hydrogenated functional groups.

Scientific Research Applications

5-chloro-2,4-diphenyl-1H-imidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of agrochemicals, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 5-chloro-2,4-diphenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    4,5-diphenyl-1H-imidazole: Lacks the chlorine atom at the fifth position.

    2-phenyl-1H-imidazole: Contains only one phenyl group at the second position.

    4-chloro-1H-imidazole: Contains a chlorine atom at the fourth position but lacks phenyl groups.

Uniqueness

5-chloro-2,4-diphenyl-1H-imidazole is unique due to the presence of both chlorine and phenyl groups, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its potential for diverse applications in various fields .

Properties

CAS No.

129109-09-7

Molecular Formula

C15H11ClN2

Molecular Weight

254.71 g/mol

IUPAC Name

5-chloro-2,4-diphenyl-1H-imidazole

InChI

InChI=1S/C15H11ClN2/c16-14-13(11-7-3-1-4-8-11)17-15(18-14)12-9-5-2-6-10-12/h1-10H,(H,17,18)

InChI Key

IZWILEUAJFPLLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CC=C3)Cl

Origin of Product

United States

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